REACTION_CXSMILES
|
[F:1][CH2:2][C:3]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[C:11](=[O:20])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:21]([O-])=O)[CH:9]=2)[N:4]=1.C(O)(=O)C>[H][H].C(Cl)(Cl)Cl.[C].[Pd]>[F:1][CH2:2][C:3]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[C:11](=[O:20])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([NH2:21])[CH:9]=2)[N:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FCC1=NC2=CC=C(C=C2C(N1C1=C(C=CC=C1)C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
palladium-carbon
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Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
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[C].[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture is heated with an infrared lamp during the reaction
|
Type
|
CUSTOM
|
Details
|
After 30 minutes of said reaction
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
After the mixture is cooled
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove acetic acid
|
Type
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DISSOLUTION
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Details
|
the residue is dissolved in chloroform
|
Type
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WASH
|
Details
|
The chloroform solution is washed with 5 % aqueous sodium hydroxide and water
|
Type
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CUSTOM
|
Details
|
Then, the solution is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
The oily residue thus obtained
|
Type
|
WASH
|
Details
|
The silical gel column is eluted with ethyl acetate-benzene(1 : 1)
|
Type
|
CUSTOM
|
Details
|
Then, the eluate is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
The crude crystal obtained
|
Type
|
WASH
|
Details
|
is washed with isopropylether
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
FCC1=NC2=CC=C(C=C2C(N1C1=C(C=CC=C1)C)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 52.5% | |
YIELD: CALCULATEDPERCENTYIELD | 5.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |